Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaS)- Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaS)-
Brand Name: Vulcanchem
CAS No.: 17879-96-8
VCID: VC0099538
InChI: InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m0/s1
SMILES: CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O
Molecular Formula: C11H12I3NO2
Molecular Weight: 570.93 g/mol

Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaS)-

CAS No.: 17879-96-8

Main Products

VCID: VC0099538

Molecular Formula: C11H12I3NO2

Molecular Weight: 570.93 g/mol

Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaS)- - 17879-96-8

CAS No. 17879-96-8
Product Name Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaS)-
Molecular Formula C11H12I3NO2
Molecular Weight 570.93 g/mol
IUPAC Name (2S)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid
Standard InChI InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m0/s1
Standard InChIKey OIRFJRBSRORBCM-YFKPBYRVSA-N
Isomeric SMILES CC[C@@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O
SMILES CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O
Canonical SMILES CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O
Synonyms Benzenepropanoic acid, 3-amino-α-ethyl-2,4,6-triiodo-, (S)-
PubChem Compound 12304727
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator